molecular formula C22H25BrN4O3 B3986997 N'-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide

N'-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide

Cat. No.: B3986997
M. Wt: 473.4 g/mol
InChI Key: PZFLDHIONYAHMW-UHFFFAOYSA-N
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Description

N’-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide is a complex organic compound that features a benzyl group, a bromobenzoyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromobenzoyl chloride with piperazine to form 3-bromobenzoylpiperazine. This intermediate is then reacted with N-benzyl-2-chloroethylamine to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

N’-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperazine: Shares the piperazine ring and benzyl group but lacks the bromobenzoyl group.

    3-bromobenzoylpiperazine: Contains the bromobenzoyl group and piperazine ring but lacks the benzyl group.

    N-benzyl-2-chloroethylamine: Contains the benzyl group and ethylamine chain but lacks the piperazine and bromobenzoyl groups.

Uniqueness

N’-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromobenzoyl group, in particular, allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O3/c23-19-8-4-7-18(15-19)22(30)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFLDHIONYAHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide
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N'-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide
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N'-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide

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